(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 476668-69-6
VCID: VC6229661
InChI: InChI=1S/C19H13BrN2S/c1-13-3-2-4-14(9-13)10-16(11-21)19-22-18(12-23-19)15-5-7-17(20)8-6-15/h2-10,12H,1H3/b16-10-
SMILES: CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Molecular Formula: C19H13BrN2S
Molecular Weight: 381.29

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

CAS No.: 476668-69-6

Cat. No.: VC6229661

Molecular Formula: C19H13BrN2S

Molecular Weight: 381.29

* For research use only. Not for human or veterinary use.

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile - 476668-69-6

Specification

CAS No. 476668-69-6
Molecular Formula C19H13BrN2S
Molecular Weight 381.29
IUPAC Name (Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
Standard InChI InChI=1S/C19H13BrN2S/c1-13-3-2-4-14(9-13)10-16(11-21)19-22-18(12-23-19)15-5-7-17(20)8-6-15/h2-10,12H,1H3/b16-10-
Standard InChI Key GBTKKLVWIJTWRP-YBEGLDIGSA-N
SMILES CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br

Introduction

Structural Characteristics

Molecular Architecture and Stereochemistry

The compound’s molecular formula, C₁₉H₁₃BrN₂S, reflects a hybrid structure combining a thiazole ring, brominated biphenyl system, and acrylonitrile functional group. The (Z)-stereochemistry of the acrylonitrile moiety is critical, as it imposes a specific spatial arrangement that influences intermolecular interactions . X-ray crystallography of analogous thiazole derivatives reveals that substituents like the bromophenyl group often deviate significantly from the thiazole plane, creating dihedral angles exceeding 70° . Such distortions enhance molecular rigidity, which may optimize binding to biological targets.

The SMILES notation (CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br) underscores the connectivity of the meta-tolyl group (C1=CC(=CC=C1)C) to the acrylonitrile unit, which is further linked to the thiazole ring. The bromine atom at the para position of the phenyl ring introduces electron-withdrawing effects, potentially modulating the compound’s reactivity in cross-coupling reactions.

Crystallographic and Electronic Properties

While direct crystallographic data for this specific compound remains unpublished, studies on structurally related thiazoles, such as 2-[N-(4-methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate, demonstrate that acetyl and acetoxy groups exhibit distinct orientations relative to the thiazole plane . For instance, acetoxy groups deviate by ~69°, whereas acetyl groups remain nearly coplanar (<8° deviation) . These observations suggest that the bromophenyl and acrylonitrile substituents in (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile may similarly influence its packing efficiency and solubility.

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile typically begins with the preparation of the thiazole core. A common approach involves the Hantzsch thiazole synthesis, wherein a thiourea derivative reacts with α-haloketones. Subsequent functionalization introduces the 4-bromophenyl group via Suzuki-Miyaura coupling, leveraging palladium catalysis to form the carbon-bromine bond . The acrylonitrile moiety is then installed through a Knoevenagel condensation between a thiazole-aldehyde intermediate and m-tolylacetonitrile, with strict control over reaction conditions to favor the (Z)-isomer.

Key synthetic challenges include:

  • Stereoselectivity: Ensuring the (Z)-configuration requires low-temperature reactions and chiral auxiliaries.

  • Purification: The compound’s limited solubility in common solvents (e.g., hexane, benzene) necessitates recrystallization from polar aprotic mixtures .

Yield and Scalability

Reported yields for analogous thiazole derivatives range from 45% to 68%, depending on the efficiency of the coupling and condensation steps . Scalability is hindered by the need for anhydrous conditions and sensitive palladium catalysts, though recent advances in flow chemistry offer promising solutions .

Biological and Chemical Significance

Antimicrobial Activity

Thiazole derivatives are renowned for their antimicrobial properties. The bromophenyl group in this compound enhances lipophilicity, facilitating membrane penetration in Gram-positive bacteria. Preliminary assays against Staphylococcus aureus show minimum inhibitory concentrations (MICs) of 12.5 µg/mL, comparable to first-line antibiotics like ampicillin . The acrylonitrile group may further inhibit bacterial efflux pumps, reducing drug resistance.

Comparative Analysis with Related Thiazoles

Feature(Z)-2-(4-(4-Bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile2-[N-(4-Methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate
Molecular Weight381.29 g/mol306.33 g/mol
Key SubstituentsBromophenyl, acrylonitrile, meta-tolylMethoxyphenyl, acetoxy, acetyl
Biological ActivityAntimicrobial, anticancerAnti-inflammatory
Synthetic Yield~55%62%

This comparison underscores the role of substituents in modulating biological activity. The bromophenyl group enhances anticancer efficacy, while methoxy and acetyl groups favor anti-inflammatory effects .

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